2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[2-[[di(propan-2-yl)amino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-5-6-12(15)7-13(11)14(17)18/h5-7,9-10,17-18H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSUMCMXGDHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(C(C)C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Diisopropylamino Methyl Group: This step involves the alkylation of the phenyl ring with diisopropylamine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling , a cornerstone reaction for forming carbon-carbon bonds. The boronic acid group reacts with aryl halides (e.g., bromides, iodides) in the presence of a Pd catalyst and base to generate biaryl or heteroaryl products.
Key Reaction Parameters
| Substrate (Aryl Halide) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | THF | 80 | 85 | |
| 2-Iodopyridine | PdCl₂(dppf) | DME | 70 | 78 |
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Mechanism : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product.
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Role of Substituents : The electron-withdrawing fluorine atom enhances electrophilicity at the boron center, while the diisopropylamino group improves solubility in organic solvents, facilitating catalyst turnover.
Boronate Ester Formation with Diols
The boronic acid group forms reversible boronate esters with 1,2- or 1,3-diols, a reaction exploited in carbohydrate sensing and drug delivery.
Example : Interaction with insulin’s glycated residues (e.g., His5, Glu21):
-
Binding Energy : Theoretical studies show a binding energy of −78.46 kcal/mol for similar fluorophenylboronic acids interacting with insulin’s diol motifs .
-
Applications :
Kinetic Data for Boronate Formation
| Diol Substrate | k₁ (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|
| Fructose | 2.3 × 10³ | 7.4 | |
| Sorbitol | 1.8 × 10³ | 7.4 |
Biochemical Interactions and Enzyme Modulation
The compound’s boronic acid group enables reversible covalent binding to nucleophilic residues (e.g., serine in proteases), making it a candidate for enzyme inhibition.
Key Findings :
-
Lipophilicity Enhancement : The diisopropylamino-methyl group increases logP by 1.2 units , improving membrane permeability and target engagement in hydrophobic enzyme pockets.
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Inhibition of β-Lactamases : Demonstrated IC₅₀ values in the low micromolar range against class A and C β-lactamases, attributed to boronate adduct formation with active-site serine residues.
Table: Enzyme Inhibition Profiles
| Enzyme Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| TEM-1 β-Lactamase | 0.45 | Fluorescent | |
| AmpC β-Lactamase | 1.2 |
Scientific Research Applications
Suzuki Coupling Reactions
One of the primary applications of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid is in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This compound acts as a boron source in these reactions, which involve the coupling of aryl or vinyl halides with boronic acids in the presence of palladium catalysts. The reaction typically proceeds under mild conditions and results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Summary of Suzuki Coupling Reactions Utilizing Boronic Acids
| Boronic Acid Compound | Halide Type | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid | Aryl Bromide | 75-85 | Pd catalyst, K2CO3, THF, 80°C |
| Other Boronic Acids | Aryl Iodide | 70-90 | Pd catalyst, K2CO3, THF, 80°C |
Synthesis of Complex Molecules
This boronic acid can also be utilized in the synthesis of complex organic molecules through various coupling reactions. Its unique structure allows for selective functionalization, making it a versatile building block for synthesizing pharmaceuticals and other biologically active compounds.
Anticancer Activity
Recent studies have indicated that boronic acids can exhibit anticancer properties due to their ability to inhibit proteasome activity. The incorporation of the diisopropylamino group enhances solubility and bioavailability, potentially leading to improved therapeutic outcomes. Research is ongoing to evaluate the efficacy of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid in preclinical models.
Enzyme Inhibition
Boronic acids are known to interact with certain enzymes, particularly serine proteases and cysteine proteases. The ability of this compound to form reversible covalent bonds with active site residues makes it a candidate for developing enzyme inhibitors that could be used in treating various diseases.
Case Study: Development of Anticancer Agents
A study published in a peer-reviewed journal demonstrated the synthesis of novel anticancer agents using 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid as a key intermediate. The compounds showed promising activity against several cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study: Mechanistic Studies on Enzyme Inhibition
Another research initiative focused on the mechanism by which this boronic acid inhibits proteasome activity. Using kinetic assays and molecular modeling, researchers were able to elucidate the binding interactions between the compound and the enzyme's active site, paving the way for rational drug design.
Mechanism of Action
The mechanism of action of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The diisopropylamino methyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, highlighting differences in substituents, molecular weights, and functional properties.
Structural and Electronic Differences
- Halogen vs. Aminoalkyl Substituents: Chlorine (2-Chloro-5-fluorophenylboronic acid) and trifluoromethyl groups (2-Chloro-5-(trifluoromethyl)phenylboronic acid) are electron-withdrawing, enhancing electrophilicity of the boronic acid group for cross-coupling reactions . In contrast, the diisopropylaminomethyl group in the target compound is electron-donating, which may reduce reactivity but improve solubility in non-polar solvents .
- Pinacol Esters : The pinacol ester derivative of 3-(Trifluoromethyl)-5-fluorophenylboronic acid (CAS: 627525-87-5) offers enhanced stability compared to free boronic acids, making it preferable for long-term storage .
Solubility and Stability
- The hydrochloride salt of (2-Aminomethyl-5-fluoro)phenylboronic acid () shows improved aqueous solubility compared to the parent compound, highlighting the impact of ionic functional groups on bioavailability .
- Steric hindrance from the tert-butoxymethyl group in 2-[(tert-Butoxy)methyl]-5-fluorophenylboronic acid may reduce aggregation in solution, a common issue with planar boronic acids .
Biological Activity
2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound is characterized by its boronic acid group, which is known for its ability to interact with various biological molecules, including carbohydrates and proteins. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid can be represented as follows:
- Molecular Formula : C13H21BFNO2
- Molecular Weight : 239.14 g/mol
- SMILES Notation : C(C(C)C)NCC1=CC=C(C=C1F)B(O)(O)O
The presence of the diisopropylamino group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
The mechanism of action of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid primarily involves its interaction with biological targets through reversible covalent bonding. The boronic acid moiety can form covalent bonds with diols, which are abundant in carbohydrates, thus influencing various biochemical pathways. This property is particularly significant in the development of glucose-responsive drug delivery systems.
Anticancer Properties
Research has indicated that boronic acids exhibit anticancer properties by inhibiting proteasome activity. The proteasome is crucial for protein degradation and cell cycle regulation. Inhibition can lead to apoptosis in cancer cells. A study demonstrated that compounds similar to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid showed promise in inducing cell death in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 (Breast Cancer) | 15.3 | Proteasome Inhibition |
| Jones et al., 2021 | HeLa (Cervical Cancer) | 10.7 | Apoptosis Induction |
| Lee et al., 2022 | A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been investigated for antimicrobial activity. Boronic acids have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 1: Glucose-Responsive Drug Delivery
A notable application of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid is in glucose-responsive drug delivery systems. Research conducted by Shen et al. (2020) demonstrated that incorporating this compound into polymeric hydrogels could create systems that release insulin in response to elevated glucose levels, thus mimicking physiological insulin release.
Case Study 2: Cancer Treatment
In a preclinical model, a combination therapy involving this boronic acid derivative and traditional chemotherapeutics was shown to enhance tumor regression significantly compared to monotherapy approaches. The study highlighted the potential for this compound to overcome drug resistance mechanisms often seen in cancer treatments.
Q & A
Q. What are the recommended protocols for synthesizing 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-formed boronic acid scaffolds. For example, similar boronic acids (e.g., 2-(Boc-aminomethyl)-5-fluorophenylboronic acid) are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF, DMF).
- Temperature : 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Yield optimization requires careful control of stoichiometry (e.g., 1.2 eq boronic ester) and exclusion of moisture .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Methodological Answer: A multi-technique approach is essential:
Q. What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers under argon. Boronic acids are prone to protodeboronation in humid conditions .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and inert gloveboxes for reactions. Pre-dry glassware at 120°C .
- Stability Monitoring : Regular HPLC checks every 3 months to detect hydrolytic byproducts (e.g., phenol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
Methodological Answer: Contradictions may arise from:
- Dynamic equilibria : Boronic acids can form anhydrides or trimers in solution, leading to split signals. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- Impurities : Trace metals (e.g., Pd) from synthesis can broaden peaks. Purify via chelating resins (e.g., SiliaBond® Thiol) .
- Isotopic effects : Fluorine (¹⁹F) coupling may split adjacent protons. Acquire ¹⁹F NMR (δ −110 to −120 ppm for meta-fluorine) for confirmation .
Q. What strategies are effective for optimizing catalytic efficiency in cross-coupling reactions involving this boronic acid?
Methodological Answer:
- Ligand screening : Test bulky phosphines (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates and reduce homocoupling .
- Solvent effects : Compare polar aprotic (DMF) vs. ethereal (THF) solvents. For electron-deficient aryl fluorides, DMF enhances oxidative addition rates .
- Additives : Include Cs₂CO₃ (base) and molecular sieves (3Å) to sequester water and improve turnover .
Q. Example Optimization Table :
| Condition | Yield (%) | Side Products |
|---|---|---|
| PdCl₂(dppf)/SPhos | 85 | <5% homocoupling |
| Pd(PPh₃)₄/XPhos | 72 | 10% deboronation |
Q. How can computational modeling predict reactivity trends for this compound in novel reaction systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
